molecular formula C28H45NO B1664724 Uca 1064-A CAS No. 50686-98-1

Uca 1064-A

Cat. No.: B1664724
CAS No.: 50686-98-1
M. Wt: 411.7 g/mol
InChI Key: JZFNKAMRJSGWIF-QXQLARFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uca 1064-A is an azasteroid compound known for its unique structure and biological activity.

Preparation Methods

The synthesis of Uca 1064-A involves several steps, starting from readily available steroid precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

Uca 1064-A undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Uca 1064-A has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

Uca 1064-A can be compared with other azasteroid compounds, such as:

Properties

CAS No.

50686-98-1

Molecular Formula

C28H45NO

Molecular Weight

411.7 g/mol

IUPAC Name

(6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol

InChI

InChI=1S/C28H45NO/c1-18(2)19(3)7-8-20(4)24-13-16-29-26-23-10-9-21-17-22(30)11-14-27(21,5)25(23)12-15-28(24,26)6/h18,20-22,24,30H,3,7-17H2,1-2,4-6H3/t20?,21-,22-,24?,27-,28+/m0/s1

InChI Key

JZFNKAMRJSGWIF-QXQLARFDSA-N

Isomeric SMILES

CC(C)C(=C)CCC(C)C1CCN=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)C(=C)CCC(C)C1CCN=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCN=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

15-aza-24-methylene-8,14-cholestadiene-3 beta-ol
15-aza-24-methylene-D-homocholestadienol
15-azasterol
A 25822B
A-25822B
A25822B
A25822B, (3beta)-isomer
homoazasterol
UCA 1064-A
UCA-1064-A
UCA1064-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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